Benzenamine, N-1-cyclohexen-1-yl-

Description

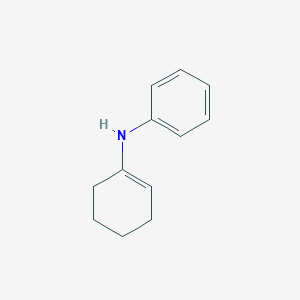

Benzenamine, N-1-cyclohexen-1-yl- (IUPAC name: N-(cyclohex-1-en-1-yl)aniline) is an aromatic amine derivative where the amino group of aniline is substituted with a cyclohexene ring. This structural motif introduces both steric bulk and electronic effects due to the unsaturated cyclohexenyl group. Cyclohexenyl-substituted amines are often explored in pharmaceutical and agrochemical research due to their unique reactivity and bioavailability .

Properties

CAS No. |

10592-26-4 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

N-(cyclohexen-1-yl)aniline |

InChI |

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-9,13H,2,5-6,10H2 |

InChI Key |

NMHAAZGGTJQEFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below summarizes key molecular features of Benzenamine, N-1-cyclohexen-1-yl- and related compounds:

Key Observations:

- This could influence reactivity in electrophilic substitution or nucleophilic reactions .

- Bond Characteristics : Unlike imine derivatives (e.g., (E)-1-(Naphthalen-2-yl)ethylideneamine with C=N bond lengths of ~1.265 Å ), the target compound retains a C-N single bond, altering its stability and reactivity.

Physicochemical Properties

- Thermodynamics : N-Ethylbenzenamine has a sound speed of 1431 m/s at 323.15 K , suggesting moderate intermolecular interactions. Cyclohexenyl derivatives may display higher viscosity due to rigid structures.

Preparation Methods

Hydrogenation of Epoxynitrile Precursors

Epoxynitriles, such as 2-cyano-1-oxaspirononane, undergo sequential hydrogenation to yield aminomethylcyclohexanol derivatives. Using palladium or platinum catalysts (0.5–2 wt%) in lower alkanols (e.g., ethanol) at 50–100 psig hydrogen pressure, the epoxynitrile is first reduced to 1-cyanomethylcyclohexanol (Step A). Subsequent hydrogenation in acidic solvents (e.g., acetic acid) with rhodium catalysts selectively produces 1-(2-aminoethyl)cyclohexanol (Step B). Adapting this protocol for N-1-cyclohexen-1-yl-aniline would require substituting the epoxynitrile precursor with a cyclohexenyl-containing nitrile.

Table 1: Hydrogenation Conditions for Nitrile Intermediates

Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Protocols

Modern cross-coupling techniques enable direct aryl-amine bond formation, circumventing traditional multi-step sequences. The Supporting Information from RSC demonstrates Suzuki-Miyaura coupling between boronic esters and halogenated aromatics, suggesting applicability to N-1-cyclohexen-1-yl-aniline.

Suzuki-Miyaura Coupling with Cyclohexenyl Boronic Esters

Reaction of 1-cyclohexen-1-yl-boronic acid pinacol ester with bromoaniline derivatives under palladium catalysis (e.g., Pd(dppf)Cl₂) forms the desired C–N bond. As exemplified in, coupling 3-bromoaniline with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate achieves 74–100% yields in toluene/ethanol mixtures. For Benzenamine, N-1-cyclohexen-1-yl-, substituting the dihydropyridine boronate with a cyclohexenyl boronic ester would directly yield the target compound.

Table 2: Suzuki-Miyaura Coupling Parameters

Buchwald-Hartwig Amination

Condensation and Reduction Strategies

Condensation of aniline with cyclohexenyl carbonyl compounds followed by reduction provides a third viable route. Cayman Chemical’s product sheet highlights the stability of Schiff base derivatives, suggesting feasibility for imine intermediates.

Schiff Base Formation and Hydrogenation

Cyclohexenyl aldehydes react with aniline to form Schiff bases, which are subsequently hydrogenated to secondary amines. Using PtO₂ or Rh/Al₂O₃ catalysts in methanol under H₂ pressure (50–100 psig), this method achieves high stereoselectivity. For example, US4496762A reports 85–90% yields in analogous reductions of amide intermediates.

Table 3: Reductive Amination Conditions

Acid-Catalyzed Cyclization

Peroxyformic acid-mediated cyclization, as described in, stereoselectively generates diols from cyclohexene oxides. Adapting this method for amine synthesis would involve substituting formic acid with ammonium formate to facilitate nucleophilic ring-opening by aniline.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and challenges:

-

Catalytic Hydrogenation : High yields (84–90%) but requires specialized equipment for high-pressure reactions.

-

Suzuki-Miyaura Coupling : Efficient C–N bond formation under mild conditions but depends on boronated precursors.

-

Reductive Amination : Broad substrate compatibility yet necessitates careful control of reducing agents to prevent over-reduction.

Table 4: Method Comparison for Benzenamine, N-1-Cyclohexen-1-yl-

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Hydrogenation | 85–90 | Moderate | High |

| Suzuki Coupling | 74–99 | Low | Moderate |

| Reductive Amination | 80–90 | High | High |

Q & A

Basic: What synthetic strategies are recommended for preparing Benzenamine, N-1-cyclohexen-1-yl-?

Answer:

The synthesis of N-substituted benzenamine derivatives often involves condensation or nucleophilic substitution reactions. For cyclohexenyl-substituted amines, a plausible route includes reacting benzenamine (aniline) with 1-cyclohexenyl halides or carbonyl derivatives under basic conditions. For example, describes a reaction scheme using sodium hydroxide and prop-2-yn-1-amine in dichloromethane at room temperature, which could be adapted for cyclohexenyl systems by substituting the alkyne component . Catalytic methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), may also be employed to introduce the cyclohexenyl moiety, as seen in analogous systems . Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance yield and purity.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : For structural elucidation of the cyclohexenyl and aromatic protons (¹H NMR) and carbon environments (¹³C NMR). Compare chemical shifts with NIST reference data for validation .

- FT-IR : To confirm the presence of amine (-NH) and cyclohexenyl (C=C) functional groups.

- HPLC-MS : For purity assessment and molecular weight confirmation. highlights the importance of mass spectrometry (exact mass: 239.32 g/mol) in verifying synthetic products .

- X-ray Crystallography : If crystalline, use single-crystal diffraction to resolve 3D structure, as demonstrated in ’s interactive 3D visualization methods .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar benzenamine derivatives?

Answer:

Discrepancies often arise from variations in substituent groups or assay conditions. provides a comparative analysis framework using structurally analogous compounds (e.g., nitroaniline vs. diphenylamine derivatives) . Key steps:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups) and measure effects on bioactivity.

Standardized Assays : Replicate experiments under controlled conditions (pH, temperature, cell lines) to isolate variables.

Data Normalization : Use positive/negative controls (e.g., known enzyme inhibitors) to calibrate results across studies.

Example from :

| Compound | Biological Activity | Unique Feature |

|---|---|---|

| 4-Nitroaniline | Antimicrobial | Nitro group enhances potency |

| Diphenylamine | Antioxidant | Biphenyl structure |

This table illustrates how functional groups dictate activity profiles, guiding hypothesis-driven revisions of conflicting data .

Advanced: What computational approaches predict the reactivity of Benzenamine, N-1-cyclohexen-1-yl- with biological targets?

Answer:

Computational methods include:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., benzodiazepine receptors, as suggested in for sulfonamide derivatives) . Parameterize force fields to account for the cyclohexenyl ring’s conformational flexibility.

- Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s structural data (PSA: 30.82) can inform solvation and binding energy estimates .

- MD Simulations : Simulate ligand-receptor dynamics over time (e.g., 100 ns trajectories) to assess stability of binding poses.

Basic: What safety precautions are essential when handling this compound?

Answer:

Benzenamine derivatives are associated with methemoglobinemia and hemolytic anemia ( ) . Mitigation strategies:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation.

- Exposure Monitoring : Regularly test air quality for aniline vapors (OSHA PEL: 5 ppm).

- First Aid : Keep methylene blue on hand as an antidote for methemoglobinemia.

Advanced: How does the cyclohexenyl substituent influence the compound’s physicochemical properties compared to other N-aryl derivatives?

Answer:

The cyclohexenyl group introduces steric bulk and partial unsaturation, affecting:

- Lipophilicity : Increased LogP (predicted ~3.8, similar to ’s LogP value of 3.84) enhances membrane permeability .

- Conformational Flexibility : The non-planar cyclohexenyl ring may restrict binding to planar enzyme active sites.

- Electronic Effects : The allylic system can participate in conjugation, altering electron density at the amine nitrogen. Compare with ’s organotellurium compounds, where heavier atoms modulate redox activity .

Advanced: What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

Answer:

- pH Buffering : Maintain solutions at pH 6–7 to prevent amine protonation/deprotonation.

- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the cyclohexenyl group.

- Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in DMSO immediately before use.

- Degradation Studies : Use HPLC to monitor stability under accelerated conditions (40°C/75% RH), as recommended in ’s NIST protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.